Complete Absence of Tumor-Initiating Activity on Mouse Skin Contrasts with Highly Tumorigenic 5-Methylchrysene
In a direct head-to-head mouse skin initiation assay, 6,12-dimethylchrysene produced 0 % tumor-bearing mice and 0 skin tumors per mouse, establishing it as non-tumorigenic under conditions where the reference carcinogen 5-methylchrysene (5-MeC) yielded 85 % tumor-bearing mice and 2.4 tumors/mouse [1]. Among six dimethyl isomers tested, only 5,6-diMeC showed significant tumorigenic activity (50 % tumor-bearing mice; 0.85 tumors/mouse), while 1,5-diMeC (5 %; 0.5), 5,7-diMeC (20 %; 0.25), 6,7-diMeC (5 %; 0.05), and 1,6-diMeC (0 %; 0) were all weakly active or inactive [1]. The data position 6,12-diMeC as the most stringently negative control among dimethylchrysene isomers possessing a free bay region [1].
| Evidence Dimension | Tumor-initiating activity on mouse skin (single initiating dose followed by TPA promotion) |
|---|---|
| Target Compound Data | 6,12-Dimethylchrysene: 0 % tumor-bearing mice; 0 skin tumors/mouse |
| Comparator Or Baseline | 5-Methylchrysene (5-MeC): 85 % tumor-bearing mice; 2.4 tumors/mouse; 5,6-Dimethylchrysene: 50 %; 0.85 tumors/mouse; 5,7-Dimethylchrysene: 20 %; 0.25 tumors/mouse; 1,5-Dimethylchrysene: 5 %; 0.5 tumors/mouse; 6,7-Dimethylchrysene: 5 %; 0.05 tumors/mouse; 1,6-Dimethylchrysene: 0 %; 0 tumors/mouse; Acetone control: 5 %; 0.05 tumors/mouse |
| Quantified Difference | 6,12-diMeC reduced tumor-bearing mice by 85 percentage points relative to 5-MeC (P < 0.01) and by 50 percentage points relative to 5,6-diMeC |
| Conditions | Groups of 20 female CD-1 mice (age 50–55 days); single topical initiating dose of 33 nmol in 0.1 mL acetone; promotion with 2.5 µg TPA three times weekly for 20 weeks [1] |
Why This Matters
For researchers designing carcinogenicity or chemoprevention studies, 6,12-diMeC offers a verified non-tumorigenic chrysene control that is structurally matched to the active isomers, enabling unambiguous attribution of biological effects to specific methyl-substitution patterns.
- [1] Amin, S.; Balanikas, G.; Huie, K.; Hecht, S. S. Synthesis and Tumor-Initiating Activities of Dimethylchrysenes. Chem. Res. Toxicol. 1988, 1 (6), 349–355. DOI: 10.1021/tx00006a005. View Source
